molecular formula C13H18OS B1324672 2,2-Dimethyl-4'-thiomethylbutyrophenone CAS No. 898765-31-6

2,2-Dimethyl-4'-thiomethylbutyrophenone

Cat. No.: B1324672
CAS No.: 898765-31-6
M. Wt: 222.35 g/mol
InChI Key: CKRTZRDRIZZJAU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4’-thiomethylbutyrophenone is a chemical compound with the molecular formula C13H18OS. It is known for its unique structure, which includes a thiomethyl group attached to a butyrophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-thiomethylbutyrophenone typically involves the reaction of 4-methylthiobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired butyrophenone derivative .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4’-thiomethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4’-thiomethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4’-thiomethylbutyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-thiomethylbutyrophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4’-thiomethylbutyrophenone is unique due to its thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other butyrophenone derivatives and makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRTZRDRIZZJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642429
Record name 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-31-6
Record name 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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